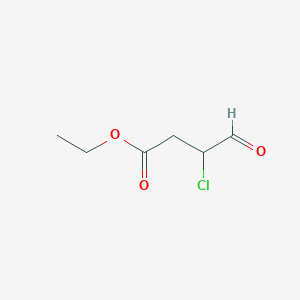
Ethyl 3-chloro-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-chloro-4-oxobutanoate is an organic compound with the molecular formula C6H9ClO3. It is a colorless liquid with a pleasant odor and is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals . This compound is known for its reactivity due to the presence of both ester and ketone functional groups, making it a valuable building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-chloro-4-oxobutanoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with thionyl chloride, which results in the chlorination of the acetoacetate to form this compound . The reaction is typically carried out under reflux conditions with an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation and recrystallization to remove impurities and obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-4-oxobutanoate undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form corresponding substituted products.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-chloro-4-oxobutanoic acid.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions
Major Products Formed
Reduction: Ethyl 3-chloro-4-hydroxybutanoate
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 3-chloro-4-oxobutanoic acid
Scientific Research Applications
Ethyl 3-chloro-4-oxobutanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-chloro-4-oxobutanoate involves its reactivity as an electrophile due to the presence of the carbonyl group. This makes it susceptible to nucleophilic attack, leading to various substitution and addition reactions . In biological systems, the compound can be reduced by enzymes such as ketoreductases, which convert it to its corresponding hydroxy derivative .
Comparison with Similar Compounds
Ethyl 3-chloro-4-oxobutanoate can be compared with other similar compounds such as:
Ethyl acetoacetate: Both compounds contain ester and ketone functional groups, but ethyl acetoacetate lacks the chlorine atom, making it less reactive in substitution reactions.
Ethyl 4-chloro-3-hydroxybutanoate: This compound is the reduced form of this compound and is used as a chiral building block in pharmaceutical synthesis.
Ethyl 4-chloro-4-oxobutyrate: Similar in structure but differs in the position of the chlorine atom, affecting its reactivity and applications.
Properties
Molecular Formula |
C6H9ClO3 |
|---|---|
Molecular Weight |
164.59 g/mol |
IUPAC Name |
ethyl 3-chloro-4-oxobutanoate |
InChI |
InChI=1S/C6H9ClO3/c1-2-10-6(9)3-5(7)4-8/h4-5H,2-3H2,1H3 |
InChI Key |
XRWPTDWCGOCVGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















